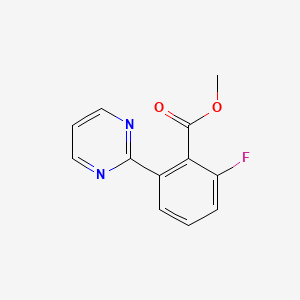

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

概述

描述

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is an organic compound with the molecular formula C12H9FN2O2 It is a derivative of benzoic acid, featuring a fluorine atom and a pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate typically involves the reaction of 2-fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester with 2-chloropyrimidine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like 2-methyl-THF under nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Nucleophilic Aromatic Substitution

The fluorine atom on the benzene ring participates in nucleophilic substitution under specific conditions. For example:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Stille Cross-Coupling | CuI, Pd(PPh<sub>3</sub>)<sub>4</sub>, CsF in DMF at 115°C | Substitution with pyrimidine | 9.7 g |

This reaction replaces the iodine in methyl 2-fluoro-6-iodobenzoate with a pyrimidine group via a palladium-catalyzed coupling mechanism. The presence of cesium fluoride enhances the nucleophilic displacement of iodine .

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under basic conditions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 5-methyl-2-(pyrimidin-2-yl)benzoate | NaOH (10 N) in THF/H<sub>2</sub>O at 70°C | 5-Methyl-2-(pyrimidin-2-yl)benzoic acid | 59.98 g |

While this example involves a methyl-substituted analogue, analogous conditions are applicable to hydrolyze the ester group in this compound .

Cross-Coupling Reactions

The pyrimidine and benzene rings enable participation in Suzuki and Stille couplings. A representative Stille coupling is shown below:

| Reagents | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 2-(Tributylstannyl)pyrimidine | Pd(PPh<sub>3</sub>)<sub>4</sub>, CuI | This compound | 9.7 g |

This method is pivotal for introducing pyrimidine rings into aromatic systems .

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring directs electrophilic substitution. While direct examples are sparse, analogous pyrimidine derivatives undergo:

-

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at low temperatures.

-

Halogenation : Cl<sub>2</sub> or Br<sub>2</sub> in acetic acid .

The fluorine atom’s meta-directing effect further influences regioselectivity on the benzene ring .

Reduction

The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or NaBH<sub>4</sub>, though specific data for this compound is not reported.

Oxidation

The pyrimidine ring’s nitrogen atoms may undergo oxidation to N-oxides under strong oxidizing agents like mCPBA .

科学研究应用

Medicinal Chemistry

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific biological pathways, particularly those involving enzyme inhibition or receptor modulation.

Key Applications:

- Synthesis of Anticancer Agents: The compound is utilized in the synthesis of novel anticancer agents that inhibit specific kinases involved in tumor growth.

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with tailored properties.

Key Properties:

- Enhanced Thermal Stability: The incorporation of fluorine atoms contributes to improved thermal stability, making it suitable for high-performance applications.

- Electronic Characteristics: The compound's electronic properties can be manipulated for use in organic electronics and photonic devices.

Biological Studies

Researchers employ this compound to investigate interactions between small molecules and biological macromolecules, which is critical for drug discovery and development.

Research Insights:

- Binding Affinity Studies: Studies have demonstrated that the fluorine atom enhances binding affinity to target proteins, facilitating the design of more effective therapeutic agents.

- Mechanistic Studies: The compound has been used in mechanistic studies to elucidate the pathways through which small molecules exert their biological effects.

Data Table: Synthesis and Yield

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Copper(I) iodide; Tetrakis(triphenylphosphine)palladium(0); Cesium fluoride; DMF at 115°C for 45 min | 9.7 g | High yield achieved under inert atmosphere |

| Microwave irradiation with similar conditions | 9.7 g | Demonstrates efficiency of microwave-assisted synthesis |

Case Studies

-

Anticancer Drug Development:

A study explored the synthesis of a novel kinase inhibitor using this compound as a precursor. The resulting compound showed significant efficacy against various cancer cell lines, indicating its potential as a therapeutic agent. -

Material Characterization:

Research focused on the thermal properties of polymers incorporating this compound demonstrated enhanced thermal stability compared to conventional materials, suggesting applications in high-temperature environments.

作用机制

The mechanism of action of Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The fluorine atom enhances the compound’s stability and binding affinity by forming strong interactions with target molecules .

相似化合物的比较

Similar Compounds

- Methyl 2-fluoro-6-(pyridin-2-yl)benzoate

- Methyl 2-chloro-6-(pyrimidin-2-yl)benzoate

- Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoic acid

Uniqueness

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is unique due to the presence of both a fluorine atom and a pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and specific binding interactions, making it valuable for various applications .

生物活性

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and other pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds that incorporate both benzoate and pyrimidine moieties. The presence of the fluorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, research indicates that pyrimidine derivatives can act as effective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Microtubule Disruption : Some derivatives exhibit microtubule-depolymerizing activity, which is vital for their anticancer effects by inducing apoptosis in cancer cells .

- Targeting BCL6 : The compound may also interact with B-cell lymphoma 6 (BCL6), a transcriptional repressor implicated in diffuse large B-cell lymphoma (DLBCL). Inhibitors targeting BCL6 have demonstrated significant antiproliferative effects in vitro .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| CDK Inhibition | <10 nM | |

| Microtubule Depolymerization | Nanomolar range | |

| BCL6 Inhibition | 0.7 nM | |

| Antiproliferative Activity | Significant |

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound can induce cell cycle arrest at the G2/M phase and trigger apoptosis in various cancer cell lines. This effect is attributed to its ability to disrupt microtubule dynamics and inhibit key kinases involved in cell proliferation .

- In Vivo Efficacy : In xenograft models, compounds structurally similar to this compound have demonstrated reduced tumor growth rates when administered at specific dosages, indicating potential for therapeutic application in oncology .

- Mechanistic Insights : Structural studies reveal that the binding interactions between these compounds and their biological targets involve critical hydrogen bonding and hydrophobic interactions, which are essential for their inhibitory effects on kinase activity .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate, and how can reaction yields be improved?

- Methodological Answer : A multi-step synthesis approach is commonly employed. For example, methyl benzoate derivatives can undergo nucleophilic aromatic substitution (e.g., fluorination at position 2) followed by Suzuki-Miyaura coupling to introduce the pyrimidinyl group at position 6. Evidence from analogous compounds suggests using Pd-catalyzed cross-coupling reactions with aryl boronic acids, optimizing catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄) and reaction temperature (80-120°C) to improve yields . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Use ¹⁹F NMR to verify fluorine incorporation (δ ~ -110 ppm for aromatic F) and ¹H/¹³C NMR to confirm pyrimidine integration .

- X-ray crystallography : Resolve crystal structures to validate substituent positions and bond angles, as demonstrated for fluorinated benzoate derivatives .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

Q. What solvents and conditions are suitable for handling this compound in stability studies?

- Methodological Answer : The compound is likely stable in aprotic solvents (e.g., DMSO, DMF) but may hydrolyze in aqueous basic conditions. For solubility testing, use ethanol or dichloromethane, as fluorinated benzoates often exhibit moderate polarity . Store at -20°C under inert atmosphere to prevent ester hydrolysis or pyrimidine ring oxidation.

Advanced Research Questions

Q. How do electronic effects of the fluorine and pyrimidine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine (meta-directing) and pyrimidine (ortho/para-directing) groups create regioselectivity challenges. Computational modeling (DFT) can predict reactive sites, while experimental validation via competitive coupling reactions with varying aryl halides is advised. For example, compare reaction rates of fluorinated vs. non-fluorinated analogs to quantify substituent effects .

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated benzoate derivatives?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent polarity or pH variations. Standardize conditions using deuterated DMSO or CDCl₃ and buffer systems (e.g., ammonium acetate, pH 6.5) to stabilize protonation states . Cross-validate with independent techniques like IR (C=O stretch ~1700 cm⁻¹) or Raman spectroscopy.

Q. How can in silico methods predict the biological activity of this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or enzymes with pyrimidine-binding pockets). Use QSAR models trained on fluorinated benzoates to estimate binding affinity or metabolic stability. Validate predictions with enzymatic assays (e.g., IC₅₀ measurements) .

Q. Experimental Design & Data Analysis

Q. How to design experiments to study the compound’s mesomorphic properties?

- Methodological Answer : Incorporate the compound into liquid crystal matrices and analyze phase transitions via polarized optical microscopy (POM) and differential scanning calorimetry (DSC). Fluorinated aromatic systems often exhibit smectic phases; compare with non-fluorinated analogs to isolate substituent effects .

Q. What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?

属性

IUPAC Name |

methyl 2-fluoro-6-pyrimidin-2-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c1-17-12(16)10-8(4-2-5-9(10)13)11-14-6-3-7-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWHJJKKMBKSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222909 | |

| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1293284-62-4 | |

| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-pyrimidin-2-yl-benzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。